molecular formula C19H19N3O B7601580 2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide

2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide

Cat. No.: B7601580
M. Wt: 305.4 g/mol
InChI Key: WIIKKNQJIKAJKY-UHFFFAOYSA-N
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Description

2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(20-15-10-11-15)13-22-17-9-5-4-8-16(17)21-18(22)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIKKNQJIKAJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide typically involves the condensation of o-phenylenediamine with benzyl aldehyde to form the benzimidazole coreThe reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetonitrile . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale manufacturing.

Chemical Reactions Analysis

2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide can be compared with other benzimidazole derivatives, such as:

    Omeprazole: Used as a proton pump inhibitor for treating gastric ulcers.

    Albendazole: An antiparasitic agent used to treat various parasitic infections.

    Bendamustine: An anticancer agent used in chemotherapy.

What sets 2-(2-benzylbenzimidazol-1-yl)-N-cyclopropylacetamide apart is its unique combination of the benzimidazole core with the cyclopropylacetamide group, which may confer distinct pharmacological properties and applications .

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